molecular formula C11H13N3O3 B13212939 Methyl 5-oxo-7-(propan-2-yl)-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate

Methyl 5-oxo-7-(propan-2-yl)-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate

Cat. No.: B13212939
M. Wt: 235.24 g/mol
InChI Key: KEFNIPZPMWGFLO-UHFFFAOYSA-N
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Description

    Methyl 5-oxo-7-(propan-2-yl)-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate: is a heterocyclic compound with an intriguing structure.

  • It contains an imidazo[1,2-a]pyrimidine core, which is fused with a carboxylate ester group at position 6.
  • The methyl group at position 5 and the isopropyl (propan-2-yl) substituent contribute to its unique properties.
  • This compound has attracted attention due to its potential biological activities.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach starts with the cyclization of appropriate precursors to form the imidazo[1,2-a]pyrimidine ring system.

      Reaction Conditions: Specific reaction conditions may vary, but typically involve heating the precursors in suitable solvents with appropriate catalysts.

      Industrial Production: While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in the laboratory using standard organic chemistry techniques.

  • Chemical Reactions Analysis

      Reactivity: Methyl 5-oxo-7-(propan-2-yl)-1H,5H-imidazo[1,2-a]pyrimidine-6-carboxylate can undergo various reactions due to its functional groups.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions, but derivatives with modified substituents are common.

  • Scientific Research Applications

      Chemistry: Researchers study its reactivity, stability, and potential as a building block for more complex molecules.

      Biology: Investigations focus on its interactions with biological macromolecules (e.g., proteins, DNA) and its potential as a drug candidate.

      Medicine: It may exhibit antiviral, anticancer, or other therapeutic effects.

      Industry: Its applications in materials science or catalysis are also explored.

  • Mechanism of Action

    • The exact mechanism remains an active area of research.
    • It likely interacts with specific cellular targets, affecting pathways related to its observed biological activities.
  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C11H13N3O3

    Molecular Weight

    235.24 g/mol

    IUPAC Name

    methyl 5-oxo-7-propan-2-yl-8H-imidazo[1,2-a]pyrimidine-6-carboxylate

    InChI

    InChI=1S/C11H13N3O3/c1-6(2)8-7(10(16)17-3)9(15)14-5-4-12-11(14)13-8/h4-6H,1-3H3,(H,12,13)

    InChI Key

    KEFNIPZPMWGFLO-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)C1=C(C(=O)N2C=CN=C2N1)C(=O)OC

    Origin of Product

    United States

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